2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired quinazolinone derivative. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. The presence of the fluorine atom enhances its binding affinity to the target proteins, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Uniqueness
The uniqueness of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a more effective therapeutic agent compared to its analogs .
Biological Activity
The compound 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H19FN2O2S, with a molecular weight of approximately 394.5 g/mol. The structural uniqueness arises from the presence of a 4-fluorophenyl group and a sulfanyl moiety, which can significantly influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H19FN2O2S |
Molecular Weight | 394.5 g/mol |
IUPAC Name | 1-benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI | InChI=1S/C22H19FN2O2S/c23-17... |
Anticancer Properties
Numerous studies have reported the anticancer potential of compounds related to quinazoline derivatives. For instance, in vitro studies have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity against several human cancer cell lines, including:
- COLO205 (colorectal adenocarcinoma)
- H460 (non-small-cell lung cancer)
- MCF-7 (breast cancer)
In these studies, the half-maximal inhibitory concentration (IC50) values were determined to assess the potency of the compound. For example, certain derivatives showed IC50 values as low as 0.32 μM against COLO205 cells, indicating strong anticancer activity .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to inhibit cell division in cancer cells by interfering with critical cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : Flow cytometry analyses have shown that treatment with the compound leads to increased apoptosis in cancer cells. This is often accompanied by an upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
- Targeting Tubulin Dynamics : Similar compounds have been reported to bind to tubulin at the colchicine site, disrupting microtubule formation and leading to mitotic arrest .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that derivatives similar to this compound possess favorable drug-like properties, including good bioavailability and minimal cardiotoxic effects. However, potential risks such as drug-drug interactions and mutagenicity have been noted .
Case Studies
- Study on Antiproliferative Activity : A recent study evaluated a series of quinazoline derivatives for their antiproliferative activity against several cancer cell lines using MTT assays. The results indicated that compounds with similar structures to our compound exhibited significant cytotoxic effects with IC50 values ranging from 0.4 to 1.0 μM across different cell lines .
- Mechanism Exploration : Another study focused on elucidating the mechanism behind the anticancer activity by conducting molecular docking simulations that suggested binding affinity towards tubulin .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-16-12-10-15(11-13-16)20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQPXRVEVHAYCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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